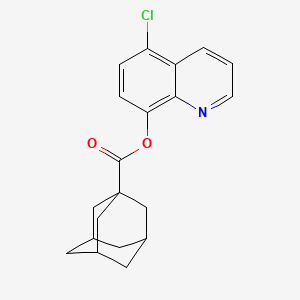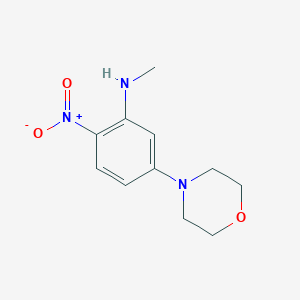
5-chloro-8-quinolinyl 1-adamantanecarboxylate
Descripción general
Descripción
5-chloro-8-quinolinyl 1-adamantanecarboxylate, also known as CQ, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a derivative of quinoline and adamantine, and its unique chemical structure has led to numerous investigations into its properties and potential applications.
Aplicaciones Científicas De Investigación
Synthesis Methods and Reactivity
A novel protocol for the synthesis of 3-arylated quinoline derivatives demonstrates the utility of 1-adamantanecarboxylic acid in combination with palladium catalysis. This method showcases high activity and selectivity, potentially promising for drug discovery and functional material applications (He et al., 2016). Moreover, the electrochemical adamantylation of quinolines in the presence of 1-bromoadamantane highlights a synthetic pathway for creating adamantylated dihydroquinoline and quinoline structures, suggesting applications in various chemical syntheses (Hess & Huhn, 1981).
Polymer Applications
The preparation and characterization of homopolymers of 5-chloro-8-quinolinyl acrylate and methacrylate and their copolymers with acrylic and methacrylic acid highlight the potential of these materials in creating water-soluble copolymers. These copolymers form interpolymer complexes with poly(N-vinyl-2-pyrrolidone), indicating their potential use in advanced material applications (Bankova et al., 1996).
Corrosion Inhibition
The corrosion inhibitory potency of bis-quinolin-8-ols derivatives on C35E steel in acidic environments was significantly demonstrated, indicating that these compounds can provide protective properties against corrosion. This research suggests that 5-chloro-8-quinolinyl derivatives could have applications in corrosion protection (El Faydy et al., 2021).
Molecular Recognition and Assembly
The study on molecular recognition showcases 1,3-Bis[(pyrid-2-ylamino)carbonyl]adamantane as an exceptionally versatile assembler of one-dimensional motifs, which could be pivotal in designing new molecular scaffolds for nanotechnology and material science applications (Karle et al., 1997).
Photophysical Properties
Quinoline derivatives, through their reaction with 1-bromoadamantane, reveal their wide usage in developing antifungal, antimalarial, antitubercular, antitumor, and antiviral drugs. This indicates that 5-chloro-8-quinolinyl 1-adamantanecarboxylate derivatives could be explored further for their photophysical properties and applications in drug development (Shadrikova et al., 2015).
Mecanismo De Acción
Target of Action
Quinoline derivatives have been known to play a significant role in medicinal chemistry, especially in the development of potential anticancer agents . Adamantane derivatives, on the other hand, exhibit a range of biological activities, including antiviral, curare-like, myorelaxing, anti-choline esterase, psychostimulating, neurotropic, and local anesthetic activity .
Mode of Action
The multi-target approach or hybridization is considered a promising strategy in drug design and discovery . This involves the compound interacting with multiple targets, potentially improving affinity and potency while simultaneously decreasing resistance and side effects.
Biochemical Pathways
Quinoline-chalcone hybrids have been reported to show anticancer activities through the inhibition of tubulin polymerization, different kinases, topoisomerases, or by affecting dna cleavage activity .
Pharmacokinetics
The synthesis of new 1-adamantanecarboxylic acid derivatives has been reported , which could potentially impact the bioavailability of the compound.
Result of Action
Given the known activities of quinoline and adamantane derivatives, it can be hypothesized that the compound may exhibit a range of biological activities, potentially including anticancer effects .
Análisis Bioquímico
Biochemical Properties
5-chloro-8-quinolinyl 1-adamantanecarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, quinoline derivatives, including this compound, have been shown to inhibit proteasome activity, which is crucial for protein degradation in cells . This inhibition can lead to the accumulation of damaged or misfolded proteins, triggering cellular stress responses. Additionally, the adamantane moiety in the compound enhances its stability and bioavailability, making it a valuable tool in biochemical studies .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, quinoline derivatives can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, the compound’s ability to inhibit proteasome activity can lead to altered gene expression patterns and metabolic changes in cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active sites of enzymes, inhibiting their activity. For instance, it can bind to the proteasome’s catalytic subunits, preventing the degradation of ubiquitinated proteins . This inhibition can result in the accumulation of proteins that regulate cell cycle progression and apoptosis. Additionally, the quinoline moiety can interact with DNA and RNA, affecting gene expression and transcriptional regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that quinoline derivatives can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites may have different biological activities compared to the parent compound. Long-term exposure to this compound can result in sustained inhibition of proteasome activity, leading to chronic cellular stress and potential cytotoxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity . The threshold for these effects depends on the specific animal model and the duration of exposure. Careful dosage optimization is essential to balance the compound’s therapeutic benefits and potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound undergoes enzymatic transformations, including hydroxylation and oxidation . These reactions are catalyzed by enzymes such as cytochrome P450s, which play a crucial role in drug metabolism. The resulting metabolites can be further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body . The metabolic pathways of this compound are essential for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, quinoline derivatives can be transported across cell membranes by organic anion transporters . Once inside the cell, the compound can accumulate in specific organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, the quinoline moiety can interact with nuclear receptors, facilitating its localization to the nucleus . Additionally, the adamantane moiety can enhance the compound’s stability within cellular membranes, promoting its accumulation in lipid-rich organelles . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
(5-chloroquinolin-8-yl) adamantane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO2/c21-16-3-4-17(18-15(16)2-1-5-22-18)24-19(23)20-9-12-6-13(10-20)8-14(7-12)11-20/h1-5,12-14H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRZRMZQRVLTJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)OC4=C5C(=C(C=C4)Cl)C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4063636.png)
![2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4063641.png)
![1-{4-[(2-bromophenoxy)methyl]benzoyl}-2-methylpiperidine](/img/structure/B4063647.png)

![ethyl 1-[(1-adamantylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B4063657.png)
![1-ethyl-3-[(2-hydroxyethyl)amino]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B4063675.png)
![1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B4063680.png)
![N-{1-[5-({2-[(3-bromo-4-chlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4063688.png)
![4-sec-butoxy-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B4063694.png)
![2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-{4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]phenyl}acetamide](/img/structure/B4063700.png)
![N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-2,5-dichloro-N-methyl-benzenesulfonamide](/img/structure/B4063706.png)
![methyl 2-{[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B4063711.png)

![N-{[(4-bromo-3-methylphenyl)amino]carbonothioyl}-4-sec-butoxybenzamide](/img/structure/B4063727.png)
